molecular formula C17H16O4 B7739671 4-Acetyl-2-methoxyphenyl 2-methylbenzoate

4-Acetyl-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B7739671
M. Wt: 284.31 g/mol
InChI Key: QYILCPILAFDYFR-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 2-methylbenzoate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 2-methylbenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 2-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 2-methylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired substitution.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-methoxyphenol: Similar structure but lacks the ester linkage.

    2-Methylbenzoic acid: Contains the benzoic acid moiety but lacks the acetyl and methoxy groups.

    4-Methoxyacetophenone: Similar functional groups but different overall structure.

Uniqueness

4-Acetyl-2-methoxyphenyl 2-methylbenzoate is unique due to the combination of its functional groups and the ester linkage, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11-6-4-5-7-14(11)17(19)21-15-9-8-13(12(2)18)10-16(15)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYILCPILAFDYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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